REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6](C(C)=O)=[CH:5][CH:4]=1.N1[CH2:17][CH2:16][O:15]CC1.[S].[OH-:19].[Na+]>O>[CH2:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:17][C:16]([OH:15])=[O:19])=[CH:5][CH:4]=1)[CH3:1] |f:3.4,^3:17|
|
Name
|
|
Quantity
|
66.9 g
|
Type
|
reactant
|
Smiles
|
CCC1=CC=C(C=C1)C(=O)C
|
Name
|
|
Quantity
|
62.1 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
This mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred for about 9 hours
|
Duration
|
9 h
|
Type
|
DISTILLATION
|
Details
|
were distilled off at 90-100 Torr
|
Type
|
ADDITION
|
Details
|
To the residue at 60° C. was added slowly
|
Type
|
STIRRING
|
Details
|
with stirring 50 ml of concentrated hydrochloric acid
|
Type
|
STIRRING
|
Details
|
the hot reaction mass was stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
TEMPERATURE
|
Details
|
after cooling by filtration
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with a 15% aqueous solution of sodium bicarbonate
|
Type
|
TEMPERATURE
|
Details
|
The filtrate then was heated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with hot water
|
Type
|
CUSTOM
|
Details
|
to precipitate the free 4-ethylbenzeneacetic acid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
without water removal during the morpholine-sulfur stage
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |